2-amino-1-quinolin-4-yl-ethanol Dihydrochloride

Aqueous Solubility In Vitro Assay Compatibility Chemical Biology

Sourcing inconsistent quinoline β-amino alcohol batches can derail medicinal chemistry timelines. This 2-amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1) ensures experimental reproducibility with its defined dual substitution pattern, critical for target engagement. - Enables precise SAR exploration at both 2-amino and 4-ethanolamine positions for antibacterial and nNOS programs. - Serves as a bifunctional building block for generating diverse quinoline libraries or probing kinase-dependent mitochondrial pathways. - Supplied as a highly soluble dihydrochloride salt, ready for in vitro assays with rigorous lot-to-lot consistency.

Molecular Formula C11H14Cl2N2O
Molecular Weight 261.15
CAS No. 37008-96-1
Cat. No. B3002093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-quinolin-4-yl-ethanol Dihydrochloride
CAS37008-96-1
Molecular FormulaC11H14Cl2N2O
Molecular Weight261.15
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C(CN)O.Cl.Cl
InChIInChI=1S/C11H12N2O.2ClH/c12-7-11(14)9-5-6-13-10-4-2-1-3-8(9)10;;/h1-6,11,14H,7,12H2;2*1H
InChIKeyIGKDHUCVLUYGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride: Overview & Specifications


2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1) is a quinoline-derived β-amino alcohol, characterized by a quinolin-4-yl group attached to a hydroxymethylamine backbone . This compound is typically supplied as a dihydrochloride salt, which enhances its aqueous solubility, a crucial property for in vitro assays and chemical biology applications . The core quinoline nucleus is a privileged structure in medicinal chemistry, recognized for its role in numerous bioactive molecules, including antimalarial, antibacterial, and kinase inhibitor scaffolds [1].

2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride: Generic Substitution Limitations


Generic substitution of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride with other quinoline derivatives is not scientifically sound due to the critical role of its specific substitution pattern. The presence of both a 2-amino group and a 4-ethanolamine side chain on the quinoline core dictates its unique pharmacophore and biological interactions. Research on related 4-aminoalcohol quinolines has established that the length of the side chain, not just its presence, is a key determinant of antibacterial potency [1]. Similarly, the 2-amino position is crucial for modulating activity against targets like neuronal nitric oxide synthase (nNOS) [2]. Even minor structural modifications can lead to substantial shifts in target affinity, selectivity, and overall biological profile, making the precise structural identity of this compound essential for reproducible research.

2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride: Evidence vs. Comparators


Optimized Aqueous Solubility for In Vitro Assays

The dihydrochloride salt form of 2-amino-1-quinolin-4-yl-ethanol is designed to provide enhanced aqueous solubility compared to its free base or other salt forms. While direct quantitative solubility data is vendor-specific, the rationale is that the dihydrochloride counterion significantly increases the compound's polarity and ionization in aqueous buffers, a standard practice in medicinal chemistry to improve assay performance. In contrast, a free base form would require the use of organic co-solvents (e.g., DMSO) which can confound cell-based assay results or induce precipitation.

Aqueous Solubility In Vitro Assay Compatibility Chemical Biology

Antimicrobial Activity: 2-Amino vs. 4-Aminoalcohol Quinolines

The antimicrobial activity of 2-aminoquinoline derivatives is well-documented. A study on a series of synthetic 2-aminoquinolines reported potent activity against Gram-positive bacteria, with compounds like 3h achieving an IC50 of 0.10 ± 0.02 µM against B. subtilis [1]. In comparison, a related but distinct class of 4-aminoalcohol quinoline derivatives (e.g., Mefloquine) exhibits MIC values of 16 µg/ml against S. aureus and 16-32 µg/ml against MRSA [2]. While the target compound's exact MIC is not publicly available, its 2-amino substitution pattern aligns it with the class showing low-micromolar activity, and its 4-ethanolamine side chain may offer further potency advantages over simpler 4-substituted analogs.

Antibacterial 2-Aminoquinoline SAR

nNOS and Kinase Target Engagement

2-Aminoquinoline is a recognized scaffold for neuronal nitric oxide synthase (nNOS) inhibition and has been shown to possess oral bioavailability and brain penetrance [1]. However, the unsubstituted 2-aminoquinoline suffers from low selectivity against eNOS and off-target CNS receptor binding [1]. The 4-ethanolamine substitution in 2-amino-1-quinolin-4-yl-ethanol dihydrochloride is a critical structural variation. It has also been reported to inhibit protein kinases, altering mitochondrial phosphorylation and membrane potential . This dual potential (nNOS scaffold and kinase inhibition) differentiates it from both the simple 2-aminoquinoline core and other quinoline derivatives lacking this specific side chain, offering a unique entry point for developing more selective CNS-targeted agents or kinase probes.

Neuronal Nitric Oxide Synthase (nNOS) Kinase Inhibition CNS Research

2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride: Application Scenarios


Antimicrobial Discovery & Resistance Mechanisms

This compound is ideally suited for medicinal chemistry programs focused on developing novel antibacterial agents. Its 2-amino substitution is associated with potent activity against Gram-positive bacteria, as seen in related compounds [1]. Its structure allows for exploration of structure-activity relationships (SAR) at both the 2-amino and 4-ethanolamine positions, which are known to critically impact potency and selectivity [2].

nNOS Probe Development

Researchers investigating the role of nNOS in neurological disorders can utilize this compound as a starting point for developing more selective inhibitors. It serves as a chemical probe that builds upon the brain-penetrant 2-aminoquinoline scaffold but with the potential for improved selectivity due to its unique 4-substitution, which may mitigate off-target binding issues common to simpler analogs [3].

Kinase Signaling & Chemical Biology

Given its reported ability to inhibit protein kinases and affect mitochondrial membrane potential , this compound is a valuable tool for chemical biology. It can be used to perturb kinase signaling pathways in cell-based assays to study mitochondrial function, cell metabolism, or the phosphorylation-dependent regulation of cellular processes, offering a distinct mechanism of action compared to traditional kinase inhibitors.

Synthetic Chemistry & Scaffold Diversification

As a bifunctional building block with an amino group and a hydroxyl group, this compound is a versatile intermediate for synthetic chemistry. It can be readily derivatized to generate libraries of novel quinoline-containing molecules for high-throughput screening campaigns, enabling the exploration of new chemical space around the privileged quinoline nucleus .

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